molecular formula C5H8BrClN4 B2694489 2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide hydrochloride CAS No. 2225142-39-0

2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide hydrochloride

Cat. No.: B2694489
CAS No.: 2225142-39-0
M. Wt: 239.5
InChI Key: QAQBXFBPEPMHIJ-UHFFFAOYSA-N
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Description

2-(4-Bromo-1H-pyrazol-1-yl)ethanimidamide hydrochloride is a chemical compound with the molecular formula C5H7BrN4·HCl. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide hydrochloride typically involves the reaction of 4-bromo-1H-pyrazole with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromo-1H-pyrazol-1-yl)ethanimidamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anti-cancer activity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which allows it to interact with a wide range of biological targets. This makes it a valuable compound in medicinal chemistry and biological research .

Properties

IUPAC Name

2-(4-bromopyrazol-1-yl)ethanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN4.ClH/c6-4-1-9-10(2-4)3-5(7)8;/h1-2H,3H2,(H3,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQBXFBPEPMHIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(=N)N)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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